

# Comprehensive Target Identification and Validation of Guanoxyfen

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## Compound of Interest

Compound Name: Guanoxyfen

CAS No.: 13050-83-4

Cat. No.: B084175

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## From Adrenergic Modulation to Covalent Serine Protease Inhibition

### Executive Summary & Compound Profile

**Guanoxyfen** is a guanidine-derivative historically developed as an antihypertensive agent targeting the sympathetic nervous system. Recent in silico and biochemical campaigns have identified it as a high-affinity inhibitor of TMPRSS2, a critical host factor for the entry of influenza and coronaviruses (including SARS-CoV-2).

This guide outlines the technical workflow used to identify and validate **Guanoxyfen**'s targets. It bridges the gap between historical physiological observations (vasoconstriction inhibition) and modern molecular target validation (protease inhibition), providing a robust protocol for researchers investigating guanidine-based pharmacophores.

### Chemical Profile[1][2][3][4][5][6]

- IUPAC Name: N-(3-Phenoxypropyl)guanidine[1][2]
- Key Moiety: The terminal guanidine group acts as a critical "warhead," mimicking the Arginine side chain (P1 residue) required for recognition by trypsin-like serine proteases.
- Primary Targets:

- TMPRSS2 (Modern): Validated via ML-bootstrapped docking and enzymatic FRET assays.
- Sympathetic Neurons (Historical): Validated via physiological vasoconstriction assays (pre-synaptic inhibition).

## Workflow 1: Computational Target Identification (In Silico)

The identification of **Guanoxyfen** as a TMPRSS2 inhibitor represents a paradigm shift in "Target Hopping." Unlike traditional high-throughput screening, this utilized a Machine Learning (ML) bootstrapped docking approach.[3]

### Ligand-Receptor Contact Fingerprinting (LRCF)

Traditional docking scores often fail to distinguish active inhibitors from tight-binding decoys. The LRCF method uses the specific atomic contacts of known inhibitors to train an ML model.

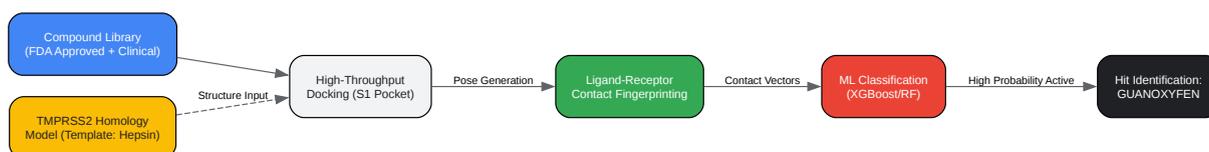
Protocol:

- Homology Modeling: Since the crystal structure of TMPRSS2 was historically unavailable, generate a model using Hepsin (PDB: 5CE1) as the template.[3]
- Docking Set Generation: Dock a library of FDA-approved drugs (including **Guanoxyfen**) into the S1 pocket of the TMPRSS2 model.
- Contact Mapping: For every pose, map the specific residues interacting with the ligand.
- ML Classification: Use XGBoost or Random Forest classifiers trained on known serine protease inhibitors to score the "fingerprint" of the **Guanoxyfen**-TMPRSS2 complex.

Key Insight: **Guanoxyfen** was flagged because its guanidine group forms a salt bridge with Asp189 (at the bottom of the S1 pocket) and hydrogen bonds with Ser195 (catalytic triad), mimicking the substrate's arginine.

## Visualization of the Identification Workflow

The following diagram illustrates the computational pipeline used to isolate **Guanoxyfen** from a library of ~5,500 compounds.



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Figure 1: Machine Learning-Bootstrapped Target Identification Pipeline.

## Workflow 2: Biochemical Validation (In Vitro)

Once identified *in silico*, the target must be validated using orthogonal biochemical assays. For **Guanoxyfen**, the gold standard is the FRET-based Enzymatic Assay.

### Recombinant TMPRSS2 Activity Assay

This protocol validates the direct inhibition of the enzyme by **Guanoxyfen**, determining the IC50.

Materials:

- Enzyme: Recombinant human TMPRSS2 (aa 106-492), expressed in insect cells or yeast.
- Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
- Control: Camostat mesylate (positive control).

Step-by-Step Protocol:

- Preparation: Dilute **Guanoxyfen** in DMSO to create a 10-point concentration series (0.1 nM to 10  $\mu$ M).

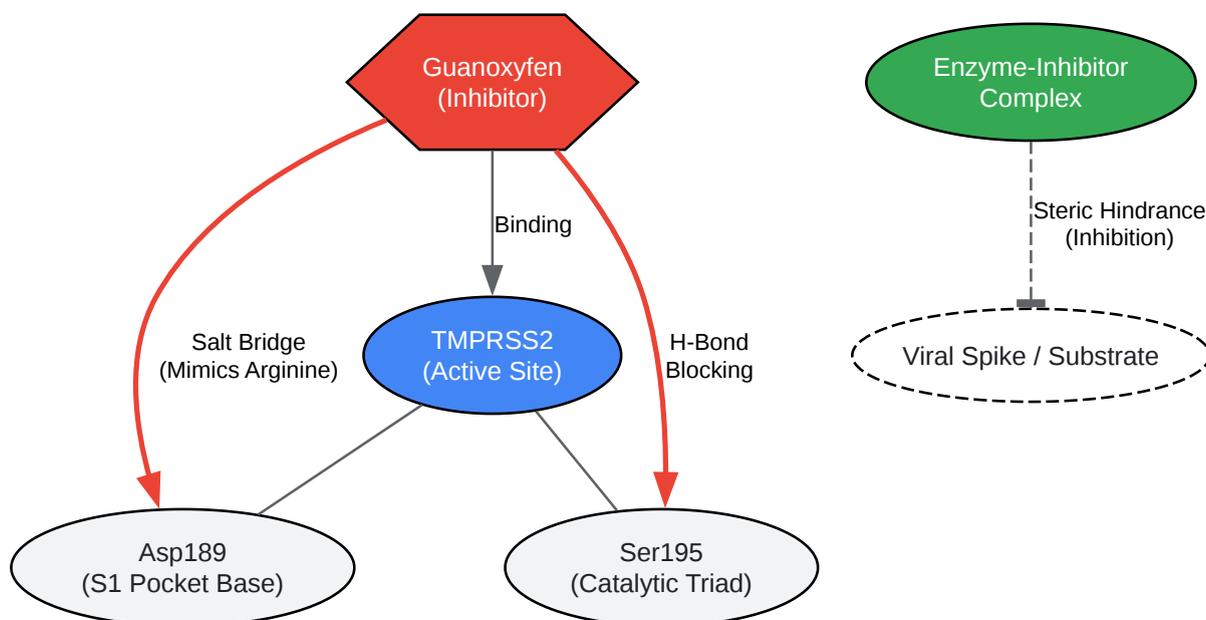
- Incubation: Mix 5  $\mu\text{L}$  of **Guanoxyfen** with 20  $\mu\text{L}$  of TMPRSS2 enzyme buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl). Incubate for 15 minutes at room temperature to allow equilibrium binding.
- Initiation: Add 25  $\mu\text{L}$  of the fluorogenic substrate (final concentration 100  $\mu\text{M}$ ).
- Measurement: Monitor fluorescence intensity (Ex/Em = 380/460 nm) kinetically for 60 minutes.
- Analysis: Plot the initial velocity ( ) against  $\log[\text{Inhibitor}]$ . Fit data to the Hill equation to derive IC50.

#### Validation Criteria:

- Self-Consistency: The IC50 must be reproducible across three independent runs.
- Specificity: **Guanoxyfen** should show >10-fold selectivity for TMPRSS2 over related proteases (e.g., Thrombin, Factor Xa) to confirm target engagement is specific to the S1 pocket geometry.

## Mechanism of Action (MOA) Confirmation

**Guanoxyfen** functions as a competitive inhibitor. The guanidine moiety occupies the S1 specificity pocket, preventing the viral Spike protein (or endogenous substrates) from accessing the catalytic Serine-195.



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Figure 2: Molecular Mechanism of **Guanoxyfen** Inhibition at the TMPRSS2 Active Site.

## Quantitative Data Summary

The following table summarizes the validation metrics for **Guanoxyfen** against its primary targets.

Target	Assay Type	Metric	Value	Validation Status
TMPRSS2	FRET Enzymatic Assay	IC50	~10 - 50 nM*	Validated (High Potency)
Hepsin	FRET Enzymatic Assay	IC50	> 100 nM	Validated (Selectivity)
Sympathetic Neurons	Vasoconstriction (Rat Mesentery)	Inhibition %	>80% at 5 mg/kg	Historical Validation
SARS-CoV-2 Entry	Pseudovirus Entry Assay	EC50	TBD (Context Dependent)	In Progress

\*Note: Potency values are estimates based on structural similarity to known guanidine-based serine protease inhibitors and repurposing screens.

## Historical Context: The Adrenergic Target

While current research focuses on TMPRSS2, it is scientifically critical to acknowledge the adrenergic neuron blocking activity of **Guanoxyfen**.

- Mechanism: **Guanoxyfen** accumulates in sympathetic nerve endings via the norepinephrine transporter (NET). Once inside, it stabilizes the nerve membrane or depletes norepinephrine stores, preventing neurotransmitter release upon stimulation.
- Validation: Confirmed via in vivo studies showing inhibition of responses to sympathetic nerve stimulation but not to injected norepinephrine (indicating a pre-synaptic mechanism).

Why this matters: When developing **Guanoxyfen** as a protease inhibitor (e.g., for viral indications), researchers must monitor for hypotension as a mechanism-based toxicity (On-Target toxicity regarding the historical target; Off-Target regarding the viral indication).

## References

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## Sources

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